molecular formula C11H14O2 B172784 Ethyl 2,3-dimethylbenzoate CAS No. 104175-24-8

Ethyl 2,3-dimethylbenzoate

Cat. No. B172784
CAS RN: 104175-24-8
M. Wt: 178.23 g/mol
InChI Key: YPZCBIBAAUBMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-dimethylbenzoate is a versatile building block that can be used as a reagent or in the synthesis of complex compounds . It is also an intermediate in synthesizing various research chemicals and useful scaffolds .


Molecular Structure Analysis

The molecular formula of this compound is C11H14O2 . The molecular weight is 178.23 g/mol . The InChIKey, a unique identifier for chemical substances, is YPZCBIBAAUBMLB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 178.23 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 3 rotatable bonds .

Scientific Research Applications

Antifungal and Antineoplastic Activities

Ethyl 2,3-dimethylbenzoate derivatives have demonstrated significant biological activities. For instance, compounds synthesized from Phomopsis cassiae, an endophytic fungus in Cassia spectabilis, including a variant of ethyl dimethylbenzoate, displayed strong antifungal activity against phytopatogenic fungi and cytotoxicity against human cervical tumor cells (HeLa) (Silva et al., 2005). Furthermore, a new phenolic derivative obtained from the fungus Nigrospora sphaerica exhibited high antifungal activity against certain fungi (Ding et al., 2020). In the realm of cancer research, specific compounds like 3-substituted 5,5-dimethyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-ones, derived from ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate, were studied for their antineoplastic properties (Markosyan et al., 2014).

Chemical Stability and Interaction Analysis

The stability and interaction of various derivatives of this compound have been a subject of study as well. Research on ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate (EDNPAPC) highlighted its geometric, spectral, and thermodynamic properties. This compound is noted for its potential in nonlinear optical (NLO) applications due to its molecular interactions and binding energy of dimer formation (Singh et al., 2013). Furthermore, crystal structure studies of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate provided insights into its molecular geometry and intermolecular interactions, which are crucial for understanding its chemical behavior (Zhou et al., 2017).

Catalysis and Synthesis Applications

This compound derivatives are also significant in catalysis and synthesis. For example, a study described the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as an efficient catalyst for the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates, showcasing the role of such derivatives in facilitating chemical reactions (Khaligh, 2014).

properties

IUPAC Name

ethyl 2,3-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-13-11(12)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZCBIBAAUBMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,3-dimethylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,3-dimethylbenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,3-dimethylbenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,3-dimethylbenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,3-dimethylbenzoate
Reactant of Route 6
Ethyl 2,3-dimethylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.